Isouvaretin

Description

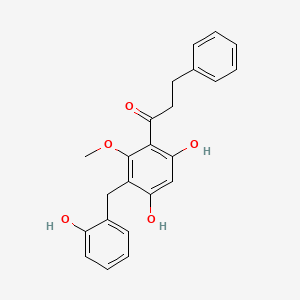

Structure

2D Structure

3D Structure

Properties

CAS No. |

61463-03-4 |

|---|---|

Molecular Formula |

C23H22O5 |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

1-[4,6-dihydroxy-3-[(2-hydroxyphenyl)methyl]-2-methoxyphenyl]-3-phenylpropan-1-one |

InChI |

InChI=1S/C23H22O5/c1-28-23-17(13-16-9-5-6-10-18(16)24)20(26)14-21(27)22(23)19(25)12-11-15-7-3-2-4-8-15/h2-10,14,24,26-27H,11-13H2,1H3 |

InChI Key |

WKYGVDYQMIWYES-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1C(=O)CCC2=CC=CC=C2)O)O)CC3=CC=CC=C3O |

Other CAS No. |

61463-03-4 |

Origin of Product |

United States |

Foundational & Exploratory

Isouvaretin (Isovitexin): A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isouvaretin, more commonly known as isovitexin, is a naturally occurring C-glycosylflavone, a type of flavonoid characterized by a glucose sugar moiety attached to the apigenin backbone. This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potent anti-inflammatory and antioxidant properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological signaling pathways.

Natural Sources of this compound

This compound is widely distributed throughout the plant kingdom. It has been identified in a variety of plant species, often co-occurring with its isomer, vitexin. Some of the most notable natural sources are detailed in Table 1.

Table 1: Natural Sources of this compound (Isovitexin)

| Plant Species | Family | Plant Part | Reference(s) |

| Dalbergia hancie | Fabaceae | Leaves | [1][2] |

| Patrinia villosa Juss | Caprifoliaceae | Whole plant | [3] |

| Vitex agnus-castus | Lamiaceae | Aerial parts, Fruits | [4][5] |

| Passiflora incarnata L. | Passifloraceae | Aerial parts | [6][7][8] |

| Avena sativa L. (Oat) | Poaceae | Bran | [9] |

| Cannabis sativa L. | Cannabaceae | - | |

| Euterpe oleracea (Açaí Palm) | Arecaceae | Fruit | |

| Fagopyrum esculentum (Buckwheat) | Polygonaceae | - | |

| Trigonella foenum-graecum (Fenugreek) | Fabaceae | - | |

| Linum usitatissimum (Linseed) | Linaceae | - | |

| Quercus sp. (Oak) | Fagaceae | - | |

| Santalum sp. (Sandalwood) | Santalaceae | Leaves | [10] |

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves extraction with polar solvents, followed by various chromatographic techniques to separate it from other co-extracted compounds. Below are detailed protocols from published literature.

Protocol 1: Isolation from Dalbergia hancie Leaves

This protocol utilizes Soxhlet extraction followed by column and thin-layer chromatography[1][2].

1. Extraction:

- Air-dry and powder the leaves of Dalbergia hancie.

- Perform sequential Soxhlet extraction with solvents of increasing polarity: hexane, ethyl acetate, and methanol.

- The methanol extract is expected to contain the highest concentration of this compound.

2. Chromatographic Separation:

- Subject the crude methanol extract to column chromatography on silica gel.

- Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

- Monitor the fractions using thin-layer chromatography (TLC) and combine fractions containing the target compound.

3. Purification and Identification:

- Further purify the combined fractions using preparative TLC or recrystallization.

- Characterize the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (LC-MS) to confirm the structure of isovitexin. The molecular mass of isovitexin is 432.38 g/mol [2].

Protocol 2: Preparative Separation from Patrinia villosa by High-Speed Counter-Current Chromatography (HSCCC)

This method provides an efficient one-step separation of isovitexin[3].

1. Sample Preparation:

- Extract the powdered whole plant of Patrinia villosa with a suitable solvent (e.g., 70% ethanol).

- Concentrate the extract under reduced pressure to obtain a crude extract.

2. HSCCC Separation:

- Solvent System: Utilize a two-phase solvent system composed of ethyl acetate-n-butanol-water (2:1:3, v/v/v).

- Procedure:

- Thoroughly equilibrate the selected solvent system in a separation funnel.

- Separate the two phases shortly before use. The upper phase serves as the stationary phase, and the lower phase as the mobile phase.

- Fill the multilayer coil column entirely with the stationary phase.

- Rotate the apparatus at a specific speed (e.g., 800 rpm) while pumping the mobile phase into the head end of the column at a defined flow rate (e.g., 2.0 mL/min).

- Once hydrodynamic equilibrium is reached, inject the crude extract solution.

- Fraction Collection and Analysis:

- Continuously monitor the effluent with a UV detector at a suitable wavelength (e.g., 254 nm).

- Collect fractions at regular intervals.

- Analyze the purity of the collected fractions containing isovitexin by High-Performance Liquid Chromatography (HPLC).

Quantitative Data from Patrinia villosa Isolation

| Parameter | Value | Reference |

| Amount of Crude Extract | 250 mg | [3] |

| Yield of Isovitexin | 42.9 mg | [3] |

| Purity of Isovitexin | 99.3% (as determined by HPLC) | [3] |

Protocol 3: Extraction from Sandalwood Leaves

This patented method outlines a process for obtaining isovitexin from sandalwood leaves[10].

1. Extraction:

- Pulverize sandalwood leaves and subject them to ultrasonic extraction with an alcohol solvent, such as ethanol.

2. Liquid-Liquid Extraction:

- Sequentially extract the alcohol extract with petroleum ether, chloroform, and ethyl acetate.

- Collect the ethyl acetate fraction.

3. Column Chromatography and Recrystallization:

- Subject the concentrated ethyl acetate extract to silica gel column chromatography.

- Use a gradient elution system, for example, with varying ratios of ethyl acetate, methanol, and formic acid.

- Collect the eluent containing isovitexin and purify it by recrystallization.

Biological Activity and Signaling Pathways

This compound has been shown to possess significant anti-inflammatory and antioxidant activities. Its mechanism of action involves the modulation of key inflammatory signaling pathways.

Inhibition of the NF-κB Signaling Pathway

One of the primary anti-inflammatory mechanisms of this compound is its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB). NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.

Role as a JNK1/2 Inhibitor

The inhibition of NF-κB by this compound is, at least in part, mediated through its activity as an inhibitor of c-Jun N-terminal kinases 1 and 2 (JNK1/2). JNKs are a family of mitogen-activated protein kinases (MAPKs) that are activated by stress stimuli and play a critical role in inflammatory responses. By inhibiting JNK1/2, this compound prevents the downstream signaling events that lead to NF-κB activation.

Below is a diagram illustrating the proposed mechanism of action for this compound in the JNK/NF-κB signaling pathway.

Caption: this compound's inhibition of the JNK signaling pathway.

The diagram illustrates that external inflammatory stimuli, such as lipopolysaccharide (LPS), activate Toll-like receptor 4 (TLR4), leading to the activation of the JNK signaling pathway. This, in turn, activates the IKK complex, which phosphorylates IκBα, leading to its degradation. The degradation of IκBα releases the NF-κB dimer (p65/p50), allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound exerts its anti-inflammatory effect by inhibiting the JNK pathway, thereby preventing the downstream activation of NF-κB.

Experimental Workflow for Isolation and Identification

The general workflow for the isolation and identification of this compound from a plant source is depicted in the following diagram.

Caption: General workflow for this compound isolation.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory and antioxidant properties. Its widespread availability in various plant sources, combined with established isolation and purification protocols, makes it an attractive candidate for further research and development in the pharmaceutical and nutraceutical industries. The elucidation of its inhibitory effects on the JNK/NF-κB signaling pathway provides a solid foundation for understanding its therapeutic potential in managing inflammatory conditions. This guide serves as a comprehensive resource for professionals seeking to explore the scientific and commercial potential of this compound.

References

- 1. chemrestech.com [chemrestech.com]

- 2. Isolation and Characterization of isovitexin an anti - inflammatory compound from the leaves of Dalbergia hancie. [chemrestech.com]

- 3. Preparative separation of isovitexin and isoorientin from Patrinia villosa Juss by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and immunomodulatory properties of a flavonoid, casticin from Vitex agnus-castus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpras.com [ijpras.com]

- 6. ptfarm.pl [ptfarm.pl]

- 7. bio-norm.com [bio-norm.com]

- 8. phcogj.com [phcogj.com]

- 9. researchgate.net [researchgate.net]

- 10. CN102219782B - Method for extracting and separating viterxin and isovitexin from natural product - Google Patents [patents.google.com]

Isouvaretin chemical structure and properties

Executive Summary

Isouvaretin, a chemical compound with the molecular formula C23H22O5, remains a molecule of significant interest yet limited documented research. This guide synthesizes the currently available public data on its chemical structure and predicted properties. At present, there is a notable absence of comprehensive experimental data regarding its physicochemical properties, spectroscopic characteristics, biological activities, and established experimental protocols. This document serves to consolidate the known information and highlight the areas requiring further investigation by the scientific community.

Chemical Structure and Identification

This compound is chemically identified as 1-[4,6-dihydroxy-3-[(2-hydroxyphenyl)methyl]-2-methoxyphenyl]-3-phenylpropan-1-one. Its structure is characterized by a central methoxyphenyl ring substituted with hydroxyl groups, a benzyl group, and a phenylpropan-1-one chain.

Structural Identifiers

For precise identification and use in computational chemistry applications, the following identifiers are available for this compound:

| Identifier Type | Value |

| IUPAC Name | 1-[4,6-dihydroxy-3-[(2-hydroxyphenyl)methyl]-2-methoxyphenyl]-3-phenylpropan-1-one[1] |

| Molecular Formula | C23H22O5[1] |

| SMILES | COC1=C(C(=CC(=C1C(=O)CCC2=CC=CC=C2)O)O)CC3=CC=CC=C3O[1] |

| InChI | InChI=1S/C23H22O5/c1-28-23-17(13-16-9-5-6-10-18(16)24)20(26)14-21(27)22(23)19(25)12-11-15-7-3-2-4-8-15/h2-10,14,24,26-27H,11-13H2,1H3[1] |

Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Weight | 378.4 g/mol | PubChem |

| XLogP3 | 4.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

Spectroscopic Data

A comprehensive experimental spectroscopic profile for this compound, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, is not currently documented in publicly accessible literature. Mass spectrometry data, specifically predicted collision cross-section values, are available from computational models.

Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 379.15401 | 190.2 |

| [M+Na]⁺ | 401.13595 | 196.5 |

| [M-H]⁻ | 377.13945 | 196.3 |

| [M+NH₄]⁺ | 396.18055 | 199.7 |

| [M+K]⁺ | 417.10989 | 191.3 |

| [M+H-H₂O]⁺ | 361.14399 | 181.0 |

| [M+HCOO]⁻ | 423.14493 | 208.2 |

| [M+CH₃COO]⁻ | 437.16058 | 214.4 |

| Data sourced from PubChem predictions.[1] |

Biological Activity and Signaling Pathways

As of the date of this guide, there is no published research detailing the biological activities or the mechanism of action of this compound. Consequently, no signaling pathways modulated by this compound have been identified, and therefore, no pathway diagrams can be provided.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, or biological evaluation of this compound are not available in the current body of scientific literature. The development and publication of such methods are crucial for advancing the study of this compound.

Conclusion and Future Directions

This compound presents as a chemical entity with a defined structure but a significant lack of characterization. The information available is currently limited to its structural identifiers and computationally predicted properties. There is a clear need for foundational research to determine its physicochemical properties, acquire comprehensive spectroscopic data, and investigate its potential biological activities. Such studies would be invaluable for the scientific and drug development communities, potentially unlocking new therapeutic applications. Researchers are encouraged to undertake the synthesis and experimental evaluation of this compound to fill the existing knowledge gap.

References

The Anticancer Mechanisms of Isovitexin: A Technical Guide for Researchers

An In-depth Examination of the Molecular Pathways and Cellular Effects of a Promising Natural Compound

Introduction

Isovitexin, a C-glycosyl flavone found in various medicinal plants, has emerged as a compound of significant interest in oncology research. Mounting evidence suggests its potential as an anticancer agent, attributed to its ability to modulate a range of cellular processes critical for cancer cell survival and proliferation. This technical guide provides a comprehensive overview of the known mechanisms of action of isovitexin in cancer cells, with a focus on its impact on key signaling pathways, apoptosis, and the cell cycle. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of isovitexin's anticancer properties.

Core Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Isovitexin exerts its anticancer effects through a multifaceted approach, simultaneously targeting several key cellular processes that are often dysregulated in cancer. The primary mechanisms include the induction of programmed cell death (apoptosis), halting of the cell division cycle (cell cycle arrest), and the modulation of critical intracellular signaling pathways that govern cell growth, survival, and proliferation.

Induction of Apoptosis

A key hallmark of an effective anticancer agent is its ability to induce apoptosis in malignant cells. Isovitexin has been shown to trigger this process through the intrinsic pathway, which is characterized by the involvement of mitochondria.

Key Molecular Events:

-

Modulation of Bcl-2 Family Proteins: Isovitexin alters the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, it upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane.

-

Caspase Activation: The disruption of the mitochondrial membrane potential results in the release of cytochrome c into the cytoplasm. This, in turn, triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Isovitexin treatment has been shown to lead to the cleavage and activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7).

-

PARP Cleavage: Activated executioner caspases cleave various cellular substrates, including poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. The cleavage of PARP is a well-established marker of apoptosis.

Experimental Workflow for Apoptosis Detection:

Caption: A general workflow for assessing isovitexin-induced apoptosis using Annexin V/PI staining and flow cytometry.

Cell Cycle Arrest

In addition to inducing apoptosis, isovitexin can halt the progression of the cell cycle, thereby inhibiting the proliferation of cancer cells. The primary phase of the cell cycle affected by isovitexin is the G2/M phase.[1]

Key Molecular Events:

-

Modulation of Cyclins and Cyclin-Dependent Kinases (CDKs): The progression through the cell cycle is tightly regulated by the interplay of cyclins and CDKs. Isovitexin has been observed to downregulate the expression of key G2/M phase regulators, including Cyclin B1 and CDK1.

-

Upregulation of CDK Inhibitors: Isovitexin can also upregulate the expression of cyclin-dependent kinase inhibitors (CKIs) such as p21.[2] p21 can bind to and inhibit the activity of cyclin-CDK complexes, leading to cell cycle arrest.

Experimental Workflow for Cell Cycle Analysis:

Caption: A typical workflow for analyzing the effect of isovitexin on the cell cycle using propidium iodide staining and flow cytometry.

Modulation of Key Signaling Pathways

Isovitexin's anticancer activity is intricately linked to its ability to interfere with crucial intracellular signaling pathways that are frequently hyperactivated in cancer.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature of many cancers. Isovitexin has been shown to effectively inhibit this pathway.[3]

Mechanism of Inhibition:

-

Isovitexin treatment leads to a decrease in the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR.[3] This inhibition prevents the downstream signaling cascade that promotes cell survival and proliferation.

References

Isouvaretin: A Technical Guide to its Discovery, Properties, and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isouvaretin, a novel C-benzylflavanone, represents a unique molecular architecture within the broader class of flavonoids. First isolated from the stem bark of Uvaria chamae, this natural product has demonstrated significant cytotoxic activities, marking it as a compound of interest for further investigation in oncology and related fields. This technical guide provides a comprehensive overview of the discovery, history, and known biological activities of this compound. It includes detailed experimental protocols derived from seminal publications, quantitative data on its cytotoxic effects, and diagrams of relevant experimental workflows. This document is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Initial Characterization

This compound was first reported in 1976 by Hufford, Lasswell, and their colleagues in the Journal of Organic Chemistry.[1] It was isolated concurrently with a related compound, uvaretin, from the stem bark of the medicinal plant Uvaria chamae P. Beauv. (Annonaceae).[1][2] The discovery was significant as this compound and uvaretin were identified as the first examples of C-benzylflavanones, a new subclass of flavonoids.[1]

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including ultraviolet (UV) and infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[1] Its chemical formula was determined to be C23H22O5.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C23H22O5 | [1] |

| Molecular Weight | 378.42 g/mol | [1] |

| Class | C-benzylflavanone | [1] |

| Appearance | Amorphous solid | [1] |

Biological Activity: Cytotoxicity

The initial biological screening of this compound revealed its potential as a cytotoxic agent. The compound was tested against the P-388 lymphocytic leukemia cell line and demonstrated significant activity.[1] Subsequent studies have further explored its cytotoxic profile against other cancer cell lines.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxic activity of this compound.

| Cell Line | Assay Type | Activity Metric | Value | Reference |

| P-388 lymphocytic leukemia | In vitro cytotoxicity | ED50 | 1.8 µg/mL | [1] |

| HL-60 (human promyelocytic leukemia) | In vitro cytotoxicity | IC50 | 24.7 µM | [3] |

Experimental Protocols

This section provides a detailed description of the experimental procedures for the isolation of this compound from Uvaria chamae, as adapted from the original discovery publication.

Isolation of this compound from Uvaria chamae

The workflow for the isolation of this compound is depicted in the following diagram.

Detailed Steps:

-

Plant Material Preparation: The stem bark of Uvaria chamae is collected, dried, and milled to a fine powder.

-

Extraction: The powdered bark is first defatted by extraction with n-hexane in a Soxhlet apparatus. Subsequently, the defatted material is extracted with 95% ethanol.

-

Solvent Partitioning: The ethanol extract is concentrated and then partitioned between 90% methanol and n-hexane. The methanol-soluble fraction, containing the more polar compounds including this compound, is retained.

-

Column Chromatography: The methanol-soluble fraction is subjected to column chromatography on silicic acid.

-

Elution and Fractionation: The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are combined and further purified using preparative thin-layer chromatography to yield the pure compound.

Signaling Pathways and Mechanism of Action

To date, the specific signaling pathways modulated by this compound and its precise mechanism of cytotoxic action have not been extensively elucidated. The initial discovery focused on its isolation and preliminary cytotoxic screening. Further research is required to understand the molecular targets of this compound and the cellular processes it affects to exert its anti-cancer activity. A proposed logical relationship for future investigation is outlined below.

Synthesis

Currently, there are no published, detailed total synthesis protocols specifically for this compound. The synthesis of C-benzylflavanones remains a challenging area of organic chemistry.

Future Perspectives

This compound's unique chemical structure and demonstrated cytotoxicity warrant further investigation. Key areas for future research include:

-

Total Synthesis: Development of a robust and efficient synthetic route to this compound and its analogs. This would enable further structure-activity relationship (SAR) studies.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound to understand its cytotoxic effects.

-

In Vivo Efficacy: Evaluation of this compound's anti-tumor activity in animal models to assess its therapeutic potential.

-

Pharmacokinetic Profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Conclusion

This compound stands as a pioneering discovery in the field of flavonoid chemistry. Its identification as a C-benzylflavanone opened up a new area of natural product research. While its biological activities are still being explored, the initial findings of its cytotoxicity against cancer cell lines suggest that this compound and its derivatives may hold promise for the development of novel therapeutic agents. This technical guide provides a solid foundation for researchers to build upon in their future investigations of this intriguing natural product.

References

The Enigmatic Pathway of C-Benzylated Flavanones: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthesis of C-benzylated flavanones, a unique class of flavonoids with potential applications in drug development and human health. While the upstream pathway leading to the flavanone core is well-established, the specific enzymatic C-benzylation of flavanones remains an underexplored area of plant biochemistry. This document synthesizes current knowledge on flavonoid biosynthesis and proposes a putative pathway for C-benzylation, offering a roadmap for researchers to explore this enigmatic enzymatic process. The content is tailored for researchers, scientists, and drug development professionals, providing detailed experimental protocols and data presentation to facilitate further investigation into this promising class of natural products.

Introduction to C-Benzylated Flavanones

Flavonoids are a diverse group of plant secondary metabolites known for their wide range of biological activities.[1] C-benzylated flavanones are a rare subclass of flavonoids characterized by the attachment of a benzyl group to the flavanone skeleton via a carbon-carbon bond. This structural modification significantly influences their lipophilicity and biological properties, making them intriguing candidates for pharmaceutical research. The natural occurrence of C-benzylated flavanones, such as those isolated from Sphaerocoryne gracilis, strongly suggests the existence of a dedicated biosynthetic pathway in plants. However, the specific enzymes responsible for this C-benzylation have yet to be identified and characterized.

The Established Biosynthetic Route to the Flavanone Core

The biosynthesis of all flavonoids, including C-benzylated flavanones, begins with the general phenylpropanoid pathway.[2] This well-characterized pathway converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, a key precursor for flavonoid synthesis.

The subsequent steps leading to the formation of the flavanone naringenin are catalyzed by a series of enzymes:

-

Chalcone Synthase (CHS): This enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[3]

-

Chalcone Isomerase (CHI): Naringenin chalcone is then stereospecifically cyclized by CHI to produce the flavanone (2S)-naringenin.[3]

Naringenin serves as a crucial branch-point intermediate for the biosynthesis of a wide array of flavonoid classes.[2]

Proposed Biosynthetic Pathway for C-Benzylation of Flavanones

The precise enzymatic mechanism for the C-benzylation of flavanones has not yet been elucidated in the scientific literature. However, based on the known principles of enzymatic C-alkylation of aromatic compounds in natural product biosynthesis, a hypothetical pathway can be proposed.[4] This proposed step involves a putative C-benzyltransferase that would catalyze the attachment of a benzyl group to the A-ring of the flavanone skeleton, typically at the C-6 or C-8 position.

The benzyl donor molecule is likely to be a benzyl diphosphate derivative, analogous to the prenyl diphosphates used by C-prenyltransferases.[5] The reaction would proceed via an electrophilic aromatic substitution mechanism, where the electron-rich A-ring of the flavanone attacks the carbocation generated from the benzyl donor.

Quantitative Data on Related Flavonoid-Modifying Enzymes

While no kinetic data is available for C-benzyltransferases acting on flavanones, the study of other flavonoid-modifying enzymes, such as C-glycosyltransferases (CGTs), can provide a valuable reference point for researchers. The kinetic parameters for these enzymes offer insights into the potential catalytic efficiencies and substrate affinities that might be expected from a putative C-benzyltransferase.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source Organism |

| UGT708G1 (FcCGT) | 2-Hydroxynaringenin | 120 | 5.3 | 44,167 | Fortunella crassifolia |

| UGT708G2 (CuCGT) | 2-Hydroxynaringenin | 150 | 4.8 | 32,000 | Citrus unshiu |

| OsCGT | 2-Hydroxynaringenin | 25 | 0.042 | 1,680 | Oryza sativa |

Table 1: Kinetic parameters of selected flavonoid C-glycosyltransferases. The data presented here for CGTs can serve as a benchmark for future studies on C-benzyltransferases.

Experimental Protocols for Pathway Elucidation

The elucidation of the C-benzylated flavanone biosynthetic pathway requires a multi-faceted approach, combining biochemical assays, molecular biology techniques, and analytical chemistry. The following protocols are adapted from established methods for the characterization of flavonoid-modifying enzymes and can be applied to the study of a putative C-benzyltransferase.

Enzyme Assay for Putative C-Benzyltransferase Activity

This protocol describes a method to screen for and characterize the activity of a putative C-benzyltransferase from a plant source.

Methodology:

-

Protein Extraction: Homogenize fresh or frozen plant tissue (e.g., leaves of Sphaerocoryne gracilis) in an appropriate extraction buffer containing protease inhibitors. Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude protein extract.

-

Reaction Mixture: Prepare a reaction mixture containing the crude protein extract, the flavanone substrate (e.g., naringenin), the benzyl donor (e.g., benzyl diphosphate), and a suitable buffer with required cofactors (e.g., Mg2+).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Termination and Product Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or acid. Extract the products into the organic phase.

-

Analysis: Analyze the extracted products by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify and quantify the C-benzylated flavanone product.

Heterologous Expression and Purification of a Candidate C-Benzyltransferase

Once a candidate gene for a C-benzyltransferase is identified (e.g., through transcriptomics or homology-based screening), it can be heterologously expressed in a suitable host system (e.g., E. coli or yeast) for large-scale production and detailed characterization.

Methodology:

-

Gene Cloning: Amplify the coding sequence of the candidate gene and clone it into an appropriate expression vector.

-

Heterologous Expression: Transform the expression construct into a suitable host strain. Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

-

Cell Lysis and Protein Purification: Harvest the cells, lyse them, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Enzyme Characterization: Use the purified enzyme to perform detailed kinetic studies (determination of Km and kcat) and to confirm its substrate specificity.

Quantitative Analysis by HPLC-MS/MS

A sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method is essential for the detection and quantification of C-benzylated flavanones in plant extracts and in vitro enzyme assays.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-product ion transitions for the C-benzylated flavanone of interest.

Conclusion and Future Perspectives

The biosynthesis of C-benzylated flavanones represents a fascinating and largely unexplored area of plant natural product chemistry. While the upstream pathway to the flavanone core is well understood, the identification and characterization of the enzymes responsible for the C-benzylation step are critical missing pieces of the puzzle. The proposed pathway and experimental protocols outlined in this guide provide a framework for researchers to begin to unravel this mystery. The discovery of novel C-benzyltransferases will not only expand our fundamental understanding of plant metabolic diversity but also provide powerful new tools for the biotechnological production of these potentially valuable bioactive compounds. Future research should focus on the identification of candidate genes from plants known to produce C-benzylated flavanones, followed by their functional characterization using the methodologies described herein.

References

- 1. mdpi.com [mdpi.com]

- 2. Organic Functional Groups and Their Substitution Sites in Natural Flavonoids: A Review on Their Contributions to Antioxidant, Anti‐Inflammatory, and Analgesic Capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymology of acyl chain macrocyclization in natural product biosynthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Alkylating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. edepot.wur.nl [edepot.wur.nl]

Preliminary Anticancer Screening of Flavonoids: A Technical Guide Focused on Isovitexin

Disclaimer: Extensive research reveals a lack of specific data on the anticancer properties of a compound named "Isouvaretin." However, significant information is available for "Isovitexin," a closely related flavonoid, and "Uvaretin," another natural compound with antitumor activity.[1] This guide will focus on the preliminary anticancer screening of Isovitexin, a compound with substantial research supporting its potential as an anticancer agent.

This technical guide provides an in-depth overview of the preliminary anticancer screening of Isovitexin, tailored for researchers, scientists, and drug development professionals. The document outlines its effects on cancer cells, details relevant experimental protocols, and visualizes the associated signaling pathways.

Quantitative Data Summary

The anticancer activity of Isovitexin has been evaluated across various cancer cell lines. The following tables summarize the cytotoxic effects, induction of apoptosis, and cell cycle arrest observed in response to Isovitexin treatment.

Table 1: Cytotoxicity of Isovitexin against Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |

| A549 | Non-small cell lung cancer | MTT | Data not specified | 48 | [2] |

| H1975 | Non-small cell lung cancer | MTT | Data not specified | 48 | [2] |

| MG63 | Osteosarcoma | Not specified | Not specified | Not specified | [1] |

| U2OS | Osteosarcoma | Not specified | Not specified | Not specified | [1] |

| Con A-activated T cells | Not applicable (normal cells) | MTT | >100 | 24, 48 | [3] |

Note: Specific IC50 values are often study-dependent and require consulting the primary literature.

Table 2: Effects of Isovitexin on Apoptosis and Cell Cycle

| Cell Line | Effect | Method | Key Markers | Reference |

| Con A-activated T cells | Induction of Apoptosis | Annexin V/PI Staining, Western Blot | Cleaved caspase-3, Cleaved caspase-8, Cleaved PARP | [3] |

| Various Cancer Cells | Cell Cycle Arrest | Flow Cytometry | G2/M phase arrest | [4] |

| Cancer Stem Cells | Downregulation of Cell Cycle | Not specified | Upregulation of p21 | [1][5] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of preclinical anticancer screening. The following are standard protocols for key experiments used to evaluate the anticancer effects of Isovitexin.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is soluble in an organic solvent. The absorbance of the colored solution is quantified by a spectrophotometer and is directly proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of Isovitexin (e.g., 0, 10, 30, 100 µM) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Protocol:

-

Cell Treatment: Treat cells with Isovitexin for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations are distinguished as follows:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: PI stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to the amount of DNA. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

-

Protocol:

-

Cell Treatment and Harvesting: Treat cells with Isovitexin and harvest as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically represented as a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated.

-

Signaling Pathways and Experimental Workflows

The anticancer effects of Isovitexin are mediated through the modulation of various signaling pathways. The following diagrams, created using the DOT language, visualize these pathways and a typical experimental workflow for anticancer screening.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Signaling Pathways | Sino Biological [sinobiological.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer Potential of Apigenin and Isovitexin with Focus on Oncogenic Metabolism in Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Isouvaretin: A Diarylheptanoid with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isouvaretin is a naturally occurring diarylheptanoid, a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain.[1] Diarylheptanoids have garnered significant attention in the scientific community for their diverse and potent biological activities, including anti-tumor, anti-inflammatory, and antioxidant properties.[2][3] this compound, isolated from plants of the Uvaria genus, is a subject of growing interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, focusing on its biological activities, underlying mechanisms of action, and the experimental methodologies used for its investigation.

Chemical Structure and Properties

This compound is structurally characterized as 1-(4,6-Dihydroxy-3-((2-hydroxyphenyl)methyl)-2-methoxyphenyl)-3-phenyl-1-propanone.[1] Its chemical formula is C23H22O5, with a molecular weight of 378.42 g/mol .[1] The presence of multiple hydroxyl groups and a methoxy group contributes to its polarity and potential for hydrogen bonding, which are crucial for its interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C23H22O5 | [1] |

| Molecular Weight | 378.42 g/mol | [1] |

| IUPAC Name | 1-(4,6-dihydroxy-3-[(2-hydroxyphenyl)methyl]-2-methoxyphenyl)-3-phenylpropan-1-one | [1] |

Biological Activity and Therapeutic Potential

While specific quantitative data for this compound's biological activity is still emerging, research on the closely related diarylheptanoid, uvaretin, provides valuable insights into its potential. Uvaretin has demonstrated significant cytotoxic effects against a panel of human cancer cell lines.

Cytotoxic Activity

Studies on uvaretin, an isomer of this compound, have shown potent cytotoxic activity against various cancer cell lines. This suggests that this compound may possess similar anti-cancer properties. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound that inhibits the growth of a cell population by 50%.

Table 2: Cytotoxicity of Uvaretin against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 2.0 - 5.1 | [4] |

| U937 | Histiocytic Lymphoma | 2.0 - 5.1 | [4] |

| A549 | Lung Carcinoma | 2.0 - 5.1 | [4] |

| MIA PaCa-2 | Pancreatic Cancer | 2.0 - 5.1 | [4] |

Note: This data is for Uvaretin and serves as a potential indicator for this compound's activity. Further studies are required to determine the specific IC50 values for this compound.

Anti-inflammatory Activity

Diarylheptanoids are well-documented for their anti-inflammatory properties.[3] The mechanism often involves the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway. While specific IC50 values for this compound's anti-inflammatory activity are not yet available in the literature, its structural similarity to other anti-inflammatory diarylheptanoids suggests it is a promising candidate for further investigation.

Signaling Pathway Modulation

The therapeutic effects of diarylheptanoids are often attributed to their ability to modulate critical cellular signaling pathways. Two pathways of particular relevance are the NF-κB and DNA damage response pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, cell survival, and immune responses.[5][6] Dysregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory disorders.[2] Many natural products exert their anti-inflammatory and anti-cancer effects by inhibiting the NF-κB pathway. It is hypothesized that this compound may also modulate this pathway, thereby reducing the expression of pro-inflammatory and pro-survival genes.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

DNA Damage Response Pathway

The DNA damage response (DDR) is a complex network of signaling pathways that detects and repairs DNA lesions, thereby maintaining genomic integrity.[7] Defects in the DDR can lead to cancer and other diseases. Some anti-cancer agents function by inducing DNA damage or by inhibiting the DDR in cancer cells, leading to cell death. The potential for diarylheptanoids to interact with the DDR pathway is an active area of research.

Caption: Potential modulation of the DNA Damage Response pathway by this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible investigation of this compound's biological activities. The following sections outline general methodologies for key assays.

Isolation and Characterization of this compound

This compound has been isolated from the root bark of Uvaria chamae.[8] A general procedure involves:

-

Extraction: The dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as hexane, dichloromethane, and methanol.

-

Fractionation: The crude extracts are fractionated using column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

-

Purification: Fractions showing promising activity in preliminary screens are further purified by repeated column chromatography and/or preparative thin-layer chromatography (TLC) to yield pure this compound.

-

Characterization: The structure of the isolated compound is elucidated using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[5][9][10]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically in a logarithmic series) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours.

-

Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Seeding: Macrophage cells are seeded in 96-well plates and allowed to adhere.

-

Compound and LPS Treatment: Cells are pre-treated with various concentrations of this compound for a short period (e.g., 1 hour) before being stimulated with LPS.

-

Incubation: The plates are incubated for 24 hours to allow for NO production.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Absorbance Measurement: The absorbance is measured at approximately 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only control, and the IC50 value is determined.

NF-κB Inhibition Assay (Reporter Gene Assay)

This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

-

Cell Transfection/Seeding: The NF-κB reporter cell line is seeded in 96-well plates.

-

Compound Treatment and Stimulation: Cells are pre-treated with this compound before stimulation with an NF-κB activator (e.g., TNF-α).

-

Incubation: The cells are incubated for a period sufficient for reporter gene expression (e.g., 6-24 hours).

-

Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer after the addition of a luciferase substrate.

-

Data Analysis: The inhibition of NF-κB activity is calculated as a percentage of the stimulated control, and the IC50 value is determined.

DNA Damage Assay (Comet Assay)

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Treatment: Cells are treated with this compound for a defined period.

-

Cell Embedding: The treated cells are mixed with low-melting-point agarose and layered onto a microscope slide.

-

Lysis: The slides are immersed in a lysis buffer to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis.

-

Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Analysis: The slides are visualized using a fluorescence microscope. Damaged DNA (containing strand breaks) migrates away from the nucleus, forming a "comet tail." The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using image analysis software.

Conclusion and Future Directions

This compound, as a member of the diarylheptanoid family, holds significant promise as a lead compound for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. While preliminary data from related compounds like uvaretin are encouraging, further research is imperative to fully elucidate the biological activity and therapeutic potential of this compound. Future studies should focus on:

-

Quantitative Biological Evaluation: Determining the specific IC50 values of this compound in a broad range of cancer cell lines and in various anti-inflammatory assays.

-

Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways modulated by this compound, with a particular focus on the NF-κB and DNA damage response pathways.

-

In Vivo Efficacy: Evaluating the anti-cancer and anti-inflammatory effects of this compound in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and selectivity.

A thorough understanding of this compound's pharmacological profile will be instrumental in advancing this promising natural product towards clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The winding road of the uvaretin class of natural products: from total synthesis to bioactive agent discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. mdpi.com [mdpi.com]

- 7. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Uvaretin and this compound. Two novel cytotoxic c-benzylflavanones from uvaria chamae L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for Isouvaretin Extraction from Uvaria chamae

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uvaria chamae, a plant belonging to the Annonaceae family, is a rich source of various bioactive secondary metabolites, including a class of C-benzylflavanones with demonstrated cytotoxic activities.[1] Among these, isouvaretin has been identified as a compound of significant interest for potential therapeutic applications. These application notes provide a detailed protocol for the extraction and isolation of this compound from the stem bark of Uvaria chamae, compiling data from phytochemical studies to guide researchers in obtaining this valuable compound.

Quantitative Data Summary

The following table summarizes quantitative data on the phytochemical content and extraction yields from Uvaria chamae. It is important to note that yields can vary based on geographical location, season of collection, and the specific extraction method employed.[2][3]

| Parameter | Plant Part | Extraction Method | Solvent System | Result | Reference |

| Total Flavonoid Content | Stem Bark | Not Specified | Not Specified | 2.50 mg/100g | [4] |

| Total Phenolic Content | Stem Bark | Not Specified | Not Specified | 4.30 mg/100g | [4] |

| Alkaloid Content | Stem Bark | Not Specified | Not Specified | 0.80 mg/100g | [4] |

| Cardiac Glycoside Content | Stem Bark | Not Specified | Not Specified | 0.64 mg/100g | [4] |

| Extraction Yield (Conventional) | Root Bark | Magnetic Stirring | Ethanol/Water | 3.18% (w/w) | [5] |

| Extraction Yield (Ultrasound-Assisted) | Root Bark | UAE | Ethanol/Water | 9.80% (w/w) | [5] |

| Fractionation Yield (Ethyl Acetate) | Leaves | Maceration & Fractionation | Hydroethanolic (20:80) -> Ethyl Acetate | 0.56% | [6] |

Experimental Protocols

This protocol is based on the original isolation of this compound and incorporates common laboratory practices for the extraction and purification of flavonoids from plant materials.

Part 1: Preparation of Plant Material and Initial Extraction

-

Plant Material Collection and Preparation:

-

Collect fresh stem bark of Uvaria chamae.

-

Wash the bark thoroughly with distilled water to remove any dirt and debris.

-

Air-dry the bark in a well-ventilated area, shielded from direct sunlight, for approximately 2-3 weeks, or until it is brittle.

-

Grind the dried stem bark into a coarse powder using a mechanical grinder.

-

-

Maceration for Crude Extraction:

-

Place the powdered stem bark (e.g., 500 g) in a large glass container with a lid.

-

Add a suitable solvent, such as 70% ethanol or methanol, in a 1:5 solid-to-solvent ratio (w/v) (e.g., 2.5 L of solvent for 500 g of powder).

-

Seal the container and allow it to stand at room temperature for 72 hours, with occasional agitation.

-

After 72 hours, filter the mixture through a muslin cloth followed by Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

Part 2: Solvent-Solvent Partitioning for Fractionation

-

Initial Dissolution:

-

Dissolve the obtained crude extract in a mixture of ethyl acetate and water (1:1, v/v) in a separating funnel.

-

-

Liquid-Liquid Extraction:

-

Shake the separating funnel vigorously for 5-10 minutes and then allow the layers to separate.

-

Collect the upper ethyl acetate layer.

-

Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to ensure complete extraction of non-polar and semi-polar compounds.

-

Combine all the ethyl acetate fractions.

-

-

Concentration of the Ethyl Acetate Fraction:

-

Dry the combined ethyl acetate fraction over anhydrous sodium sulfate to remove any residual water.

-

Filter the dried solution and concentrate it to dryness using a rotary evaporator to yield the ethyl acetate soluble fraction, which is enriched with this compound.

-

Part 3: Chromatographic Isolation of this compound

-

Preparation of the Silicic Acid Column:

-

Prepare a slurry of silicic acid in a non-polar solvent (e.g., n-hexane).

-

Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.

-

Allow the column to equilibrate by running the initial mobile phase through it.

-

-

Sample Loading:

-

Dissolve a known amount of the dried ethyl acetate fraction in a minimal volume of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

-

Adsorb this solution onto a small amount of silicic acid and dry it.

-

Carefully load the dried, sample-adsorbed silicic acid onto the top of the prepared column.

-

-

Gradient Elution:

-

Begin elution with a non-polar solvent such as n-hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or chloroform/methanol. A suggested gradient is as follows:

-

100% n-hexane

-

n-hexane:ethyl acetate (95:5)

-

n-hexane:ethyl acetate (90:10)

-

n-hexane:ethyl acetate (80:20)

-

...and so on, until 100% ethyl acetate, followed by a more polar solvent wash if necessary (e.g., ethyl acetate:methanol, 95:5).

-

-

-

Fraction Collection and Analysis:

-

Collect fractions of a consistent volume (e.g., 20 mL) throughout the elution process.

-

Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3).

-

Visualize the TLC plates under UV light (254 nm and 365 nm) and/or by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).

-

Combine the fractions that show a similar TLC profile corresponding to the expected Rf value of this compound.

-

-

Final Purification:

-

Concentrate the combined fractions containing this compound.

-

If necessary, repurify the isolated compound by recrystallization or preparative TLC/HPLC to obtain pure this compound.

-

Visualizations

Experimental Workflow

Caption: Workflow for this compound Extraction.

Hypothetical Signaling Pathway

Caption: Hypothetical Cytotoxic Signaling Pathway.

References

- 1. Uvaretin and this compound. Two novel cytotoxic c-benzylflavanones from uvaria chamae L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. plantsjournal.com [plantsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. journalejmp.com [journalejmp.com]

- 6. Phenolic Content, Antioxidant Potential, and Antimicrobial Activity of Uvaria chamae (Annonaceae), a Food Plant from Burkina Faso - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A General Protocol for the Chromatographic Purification of Flavonoids, Adaptable for Isouvaretin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flavonoids are a diverse group of plant-derived secondary metabolites known for their polyphenolic structure and significant antioxidant properties.[1] These compounds, found abundantly in the Fabaceae (legume) family, are associated with numerous health benefits, including roles in mitigating cardiovascular diseases, osteoporosis, and certain cancers.[1][2] Their biological activity is often linked to their ability to modulate cellular signaling pathways, such as those involved in inflammation and oxidative stress.[1][3]

Given the therapeutic potential of flavonoids, robust methods for their isolation and purification are critical for research and drug development. Chromatographic techniques, particularly column chromatography and High-Performance Liquid Chromatography (HPLC), are central to achieving high-purity separation of these compounds from complex plant extracts.[4][5]

This document provides a comprehensive set of protocols for the purification of flavonoids using standard chromatographic methods. While specific information on "Isouvaretin" is not prevalent in current literature, suggesting it may be a novel or rare compound, the methodologies detailed here are based on established procedures for structurally similar isoflavones and C-glycosylflavones like isovitexin and isoorientin.[6][7] These protocols can be readily adapted by researchers to develop a specific purification scheme for this compound or other novel flavonoids.

General Purification Workflow

The purification process for flavonoids typically follows a multi-step approach, beginning with extraction from the raw plant material, followed by a rough separation to fractionate the extract, and concluding with a high-resolution purification step to isolate the target compound with high purity.

Caption: General experimental workflow for this compound purification.

Experimental Protocols

Protocol 1: Extraction of Flavonoids from Source Material

This protocol outlines a general method for extracting isoflavones from plant material using a solvent-based approach.

-

Preparation of Material:

-

Harvest and air-dry the plant material (e.g., leaves, stems) at room temperature until brittle.

-

Grind the dried material into a fine powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Weigh the powdered plant material and place it in a suitable vessel (e.g., a large flask).

-

Add an extraction solvent, such as acetonitrile or ethanol, at a ratio of 10:1 (solvent volume: material weight). An improved method for many isoflavones uses acetonitrile extraction without acidification.[8]

-

Agitate the mixture for a minimum of one hour using a mechanical shaker or magnetic stirrer at room temperature.[9]

-

-

Filtration and Concentration:

-

Separate the solvent from the solid plant material by vacuum filtration.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

Store the crude extract at 4°C until further processing.

-

Protocol 2: Initial Fractionation by Column Chromatography

This protocol uses silica gel column chromatography to separate the crude extract into fractions of varying polarity, which is a common and effective purification technique.[5]

-

Column Preparation:

-

Select a glass column of appropriate size based on the amount of crude extract.

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

-

Carefully pour the slurry into the column, allowing the silica to pack evenly under gravity. Gently tap the column to ensure uniform packing and avoid air bubbles.

-

Wash the packed column with 2-3 column volumes of the starting mobile phase.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol).

-

Alternatively, adsorb the crude extract onto a small amount of silica gel by dissolving the extract, adding silica, and evaporating the solvent to dryness.

-

Carefully load the prepared sample onto the top of the packed silica gel column.

-

-

Elution and Fraction Collection:

-

Begin elution with a non-polar mobile phase (e.g., 100% hexane or an ethyl acetate-hexane mixture).

-

Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate, followed by methanol). This is known as gradient elution.

-

Collect the eluate in fractions of equal volume (e.g., 10-20 mL).

-

-

Analysis of Fractions:

-

Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Pool the fractions that show a high concentration of the desired flavonoid and concentrate them using a rotary evaporator.

-

Protocol 3: High-Purity Purification by Preparative HPLC

This protocol uses Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the final purification step to achieve high purity. RP-HPLC is highly efficient for purifying both modified and unmodified flavonoids.[10][11]

-

System Preparation:

-

Utilize a preparative HPLC system equipped with a photodiode array (PDA) or UV detector.

-

Install a reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size).

-

Prepare the mobile phases:

-

Mobile Phase A: 0.1% (v/v) acetic acid or formic acid in deionized water.

-

Mobile Phase B: Acetonitrile or methanol.

-

-

Degas the mobile phases thoroughly using sonication or vacuum filtration.

-

-

Sample Preparation and Injection:

-

Dissolve the semi-purified sample from Protocol 2 in a minimal volume of the initial mobile phase composition.

-

Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[9]

-

Inject the filtered sample onto the HPLC column.

-

-

Chromatographic Separation:

-

Perform a gradient elution by varying the ratio of Mobile Phase A to Mobile Phase B. A typical gradient might run from 10% B to 70% B over 30-40 minutes.

-

Set the flow rate according to the column dimensions (e.g., 4-5 mL/min for a 10 mm i.d. column).

-

Monitor the elution of compounds using the detector set at a wavelength appropriate for flavonoids (typically 260-350 nm).

-

-

Fraction Collection and Final Processing:

-

Collect the peak corresponding to the target compound (this compound) as it elutes from the column.

-

Remove the organic solvent (acetonitrile/methanol) from the collected fraction using a rotary evaporator.

-

Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified compound as a solid powder.

-

Confirm the purity of the final product using analytical HPLC. Purities of over 98% can be achieved with this method.[6]

-

Data Presentation: Chromatographic Parameters

The following tables summarize typical parameters used in the chromatographic purification of flavonoids, which can serve as a starting point for developing a method for this compound.

Table 1: Typical Parameters for Column Chromatography

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase System | Gradient of Hexane, Ethyl Acetate, and Methanol |

| Elution Profile | Stepwise gradient from non-polar to polar |

| Sample Load | 1-5% of total silica weight |

| Typical Yield | 40-60% from crude extract |

| Purity Achieved | 70-85% |

Table 2: Typical Parameters for Preparative RP-HPLC

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm) |

| Mobile Phase A | Deionized Water + 0.1% Acetic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 70% B over 30 minutes |

| Flow Rate | 4.0 mL/min |

| Detection Wavelength | 260 nm |

| Column Temperature | 30-40°C[12] |

| Purity Achieved | >98% |

Biological Context: Flavonoid Mechanism of Action

Flavonoids exert their biological effects by interacting with various cellular pathways. One of the most well-documented activities is their antioxidant capacity, which involves neutralizing free radicals and upregulating endogenous antioxidant enzymes.[1]

Caption: Proposed antioxidant mechanism of action for flavonoids.

References

- 1. researchgate.net [researchgate.net]

- 2. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. sinobiological.com [sinobiological.com]

- 5. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]

- 6. Preparative separation of isovitexin and isoorientin from Patrinia villosa Juss by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of in vivo biological activity profile of isoorientin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improved methods for the extraction and analysis of isoflavones from soy-containing foods and nutritional supplements by reversed-phase high-performance liquid chromatography and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. azom.com [azom.com]

- 10. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - BE [thermofisher.com]

- 11. oligofastx.com [oligofastx.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis and Investigation of Isouvaretin and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isouvaretin, a dihydrochalcone derivative with the molecular formula C23H22O5, is a natural product isolated from Uvaria chamae[1]. As a member of the flavonoid family, it holds potential for biological activity, drawing interest from the fields of medicinal chemistry and drug discovery. This document provides a theoretical framework for the synthesis of this compound, summarizes the known biological activities of related compounds to guide future research, and proposes potential mechanisms of action.

Chemical Structure

This compound

-

Molecular Formula: C23H22O5[1]

-

IUPAC Name: 1-[4,6-dihydroxy-3-[(2-hydroxyphenyl)methyl]-2-methoxyphenyl]-3-phenylpropan-1-one[1]

-

Canonical SMILES: COC1=C(C(=CC(=C1C(=O)CCC2=CC=CC=C2)O)O)CC3=CC=CC=C3O[1]

Data Presentation: Biological Activities of Structurally Related Compounds

Direct quantitative bioactivity data for this compound is not extensively available in the public domain. However, the biological activities of other secondary metabolites from Uvaria chamae and structurally related flavonoids provide valuable insights into its potential therapeutic applications. The following table summarizes a selection of these activities.

| Compound/Extract | Source | Biological Activity | Cell Line/Model | IC50/Effective Dose |

| Uvaria chamae root extract | Uvaria chamae | Antidiabetic[2] | Rat model | Significant reduction in plasma glucose[2] |

| Uvaria chamae seed extracts | Uvaria chamae | Antioxidant activity | DPPH assay | - |

| Formononetin | Trifolium pratense, etc. | Anticancer, induces apoptosis, arrests cell cycle[3] | Various cancer cell lines | Varies by cell line |

| Isovitexin | Flavonoid | Anti-inflammatory, antioxidant, anti-Alzheimer's[4] | In vitro assays | Varies by assay |

| Apigenin | Flavonoid | Anticancer, enhances autophagy, cell cycle arrest, apoptosis[5] | Various cancer cell lines | Varies by cell line |

| Genistein | Soybeans | Anticancer, inhibits NF-κB and Akt signaling[6] | In vivo and in vitro models | Varies by model |

Experimental Protocols

Proposed Retrosynthetic Analysis and Synthetic Protocol for this compound

The total synthesis of this compound has not been widely reported. The following represents a plausible, yet theoretical, multi-step synthetic protocol based on established organic chemistry reactions for the formation of similar dihydrochalcone structures.

Retrosynthetic Analysis

A potential retrosynthetic pathway for this compound is outlined below. The target molecule can be disconnected at the C-benzyl bond and the dihydrochalcone core.

Figure 1. Retrosynthetic analysis of this compound.

Experimental Workflow: Proposed Synthesis

Figure 2. Proposed workflow for the synthesis of this compound.

Detailed Methodologies (Theoretical)

Step 1: Synthesis of the Chalcone Intermediate

-

Reaction: Claisen-Schmidt condensation of a suitably protected 2,4-dihydroxy-6-methoxyacetophenone with benzaldehyde.

-

Procedure:

-

Dissolve the protected acetophenone (1 equivalent) in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Cool the mixture in an ice bath and add benzaldehyde (1.1 equivalents) dropwise with stirring.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture with dilute HCl to precipitate the chalcone.

-

Filter the solid, wash with cold water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Reduction to the Dihydrochalcone

-

Reaction: Selective reduction of the α,β-unsaturated double bond of the chalcone.

-

Procedure:

-

Dissolve the chalcone intermediate (1 equivalent) in a suitable solvent (e.g., ethyl acetate or methanol).

-

Add a catalyst, such as 10% Palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at atmospheric pressure.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the dihydrochalcone.

-

Step 3: C-Benzylation

-

Reaction: Friedel-Crafts alkylation of the electron-rich aromatic ring of the dihydrochalcone with a protected 2-hydroxybenzyl halide.

-

Procedure:

-

Dissolve the dihydrochalcone (1 equivalent) in a dry, non-polar solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere.

-

Add a Lewis acid catalyst (e.g., AlCl3 or BF3·OEt2) (1.1 equivalents) at 0 °C.

-

Add the protected 2-hydroxybenzyl halide (1 equivalent) dropwise.

-

Stir the reaction at room temperature for several hours, monitoring by TLC.

-

Quench the reaction by carefully adding ice-water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

Step 4: Deprotection

-

Reaction: Removal of protecting groups (e.g., benzyl ethers or silyl ethers) to yield the final product, this compound.

-

Procedure (Example for Benzyl Ether Deprotection):

-

Dissolve the protected compound in a suitable solvent (e.g., methanol or ethyl acetate).

-

Add a catalyst, such as 10% Pd/C.

-

Subject the mixture to hydrogenation.

-

Monitor the reaction by TLC.

-

Upon completion, filter off the catalyst and concentrate the solvent to obtain this compound.

-

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol can be used to evaluate the potential anticancer activity of synthesized this compound and its derivatives.

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

-

Cell Seeding:

-